5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole
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Overview
Description
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole is an organic compound that features both chloromethyl and trifluoromethyl groups attached to an isoxazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the chloromethylation and trifluoromethylation of an isoxazole precursor. One common method involves the use of chloromethylating agents such as formaldehyde and hydrochloric acid, with a catalyst like quaternary ammonium salt . The trifluoromethylation can be achieved through radical trifluoromethylation using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Scientific Research Applications
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the chloromethyl group can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethylfurfural: An organic compound with similar chloromethyl functionality but different structural framework.
2’-Chloro-5’-(trifluoromethyl)acetophenone: A compound with both chloro and trifluoromethyl groups but attached to an acetophenone structure.
Properties
Molecular Formula |
C5H5ClF3NO |
---|---|
Molecular Weight |
187.55 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C5H5ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h3H,1-2H2 |
InChI Key |
OETBRSNIJGHJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(F)(F)F)CCl |
Origin of Product |
United States |
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